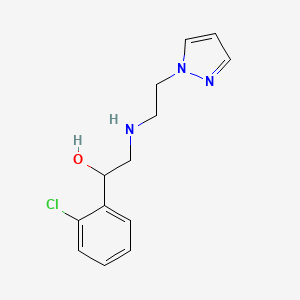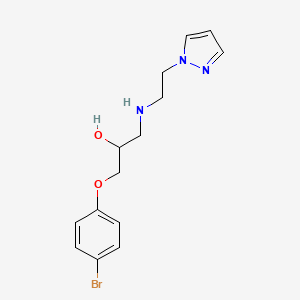![molecular formula C17H15N7 B7571896 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B7571896.png)
1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine, also known as PPTA, is a synthetic compound that has been found to have potential applications in scientific research. PPTA has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been studied.
Mechanism of Action
1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine has been found to act as a sigma-1 receptor agonist, which means that it binds to the receptor and activates it. Activation of the sigma-1 receptor has been shown to have various effects, including the modulation of ion channels, the regulation of intracellular calcium levels, and the promotion of cell survival. 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine has also been found to have an inhibitory effect on the NMDA receptor, which is a protein that plays a role in learning and memory.
Biochemical and Physiological Effects
1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of intracellular calcium levels, and the promotion of cell survival. 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine has also been found to have an inhibitory effect on the NMDA receptor, which is a protein that plays a role in learning and memory. 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine has been shown to have neuroprotective effects in various animal models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke.
Advantages and Limitations for Lab Experiments
1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor, its ability to penetrate the blood-brain barrier, and its relative stability. However, 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine also has some limitations, including its potential toxicity and the lack of long-term safety data.
Future Directions
There are several future directions for research on 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine, including the investigation of its potential therapeutic applications in neurological disorders, the development of more potent and selective analogs, and the elucidation of its mechanism of action at the molecular level. Further studies are also needed to determine the long-term safety and toxicity of 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine.
Synthesis Methods
1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine has been synthesized using various methods, including the reaction of 2-pyrazol-1-ylbenzyl chloride with sodium azide, followed by the reaction of the resulting compound with 1-phenyltetrazole-5-amine. Another method involves the reaction of 2-pyrazol-1-ylbenzyl bromide with sodium azide, followed by the reaction of the resulting compound with 1-phenyl-5-amino-1H-tetrazole. 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine can also be synthesized by the reaction of 2-pyrazol-1-ylbenzyl bromide with sodium azide, followed by the reaction of the resulting compound with 5-aminotetrazole.
Scientific Research Applications
1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine has been found to have potential applications in scientific research, particularly in the field of neuroscience. 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine has been shown to have an affinity for the sigma-1 receptor, which is a protein that plays a role in various physiological processes, including neurotransmitter release, ion channel activity, and cell survival. 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine has been used in studies to investigate the role of the sigma-1 receptor in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
properties
IUPAC Name |
1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7/c1-2-8-15(9-3-1)24-17(20-21-22-24)18-13-14-7-4-5-10-16(14)23-12-6-11-19-23/h1-12H,13H2,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDFXJBNBIVSIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)NCC3=CC=CC=C3N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571816.png)

![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-fluoro-3-methyl-1-benzothiophene-2-carboxamide](/img/structure/B7571824.png)

![2-[(3-Bromo-5-chloro-2-methoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571843.png)
![2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571849.png)
![N-[2-(3-fluorophenoxy)ethyl]-4-(oxolan-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B7571855.png)

![4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7571876.png)
![5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7571880.png)
![3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide](/img/structure/B7571885.png)


![N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7571906.png)